Azido-PEG1-methylamine

Catalog No.
S520214
CAS No.
1835759-88-0
M.F
C5H12N4O
M. Wt
144.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG1-methylamine

CAS Number

1835759-88-0

Product Name

Azido-PEG1-methylamine

IUPAC Name

2-(2-azidoethoxy)-N-methylethanamine

Molecular Formula

C5H12N4O

Molecular Weight

144.18

InChI

InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3

InChI Key

DRMPMTBZYHVFIA-UHFFFAOYSA-N

SMILES

CNCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG1-methylamine

Description

The exact mass of the compound Azido-PEG1-methylamine is 144.1011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Azide (N3) group: This group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. CuAAC is a highly efficient and selective reaction that forms a stable triazole linkage between the azide and an alkyne-containing molecule [].
  • Methylamine (CH3NH2) group: This primary amine group reacts with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) []. This reactivity allows conjugation of Azido-PEG1-methylamine to different biomolecules.

Bioconjugation for Targeted Delivery

Azido-PEG1-methylamine can be used to create targeted drug delivery systems. The methylamine group can be conjugated to a therapeutic agent, while the azide group can be linked to a targeting moiety (e.g., an antibody or aptamer) that recognizes specific cells or tissues []. This approach allows for the targeted delivery of drugs, potentially reducing side effects and improving therapeutic efficacy.

Biomolecule Immobilization

Azido-PEG1-methylamine is valuable for immobilizing biomolecules onto surfaces like beads, gels, or chips. The methylamine group can be used to attach the linker to a solid support, while the azide group can then be conjugated to a biomolecule of interest via click chemistry []. This technique is used in various applications, including biosensors, affinity chromatography, and cell culture studies.

Probe Design and Labeling

The bioconjugation capabilities of Azido-PEG1-methylamine enable the design of probes for biological imaging and analysis. The methylamine group can be attached to a detectable moiety (e.g., fluorophore, biotin), while the azide group can be conjugated to a biomolecule of interest for targeted labeling []. This approach allows researchers to visualize and study specific biomolecules within cells or tissues.

Azido-PEG1-methylamine is a specialized compound featuring a polyethylene glycol (PEG) backbone with an azide functional group and a methylamine terminal group. The azide group (-N₃) is known for its utility in click chemistry, allowing for efficient conjugation with alkyne-containing molecules, while the methylamine group (-NH₂) can react with carboxylic acids and other electrophiles. This compound is particularly valuable in bioconjugation applications due to its ability to enhance solubility and stability of linked biomolecules.

Involving Azido-PEG1-methylamine include:

  • Click Chemistry: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazoles. This reaction is highly efficient and produces minimal by-products, making it ideal for bioconjugation applications .
  • Reactivity of Methylamine: The methylamine group can react with various electrophiles, including carboxylic acids, to form stable amide bonds. This reactivity is crucial for linking peptides or proteins to the PEG chain .

Azido-PEG1-methylamine exhibits significant biological activity owing to its functional groups. The azide moiety allows for specific targeting and labeling of biomolecules, facilitating studies in drug delivery and diagnostic applications. The methylamine group enhances the compound's ability to form stable conjugates with biomolecules, improving their pharmacokinetic properties.

The synthesis of Azido-PEG1-methylamine typically involves several steps:

  • Synthesis of PEG Backbone: The PEG polymer is synthesized through ring-opening polymerization of ethylene oxide.
  • Functionalization: The terminal hydroxyl group of PEG is converted to an azide via mesylate formation followed by treatment with sodium azide .
  • Introduction of Methylamine: The azido-terminated PEG is then reacted with methylamine under appropriate conditions to yield Azido-PEG1-methylamine .

These methods allow for high yields and purity, making the compound suitable for various applications.

Azido-PEG1-methylamine has diverse applications in:

  • Bioconjugation: It serves as a linker for attaching drugs or biomolecules to enhance their delivery and efficacy.
  • Click Chemistry: Utilized in the development of new materials and drug candidates through efficient conjugation techniques.
  • Diagnostics: Employed in labeling techniques for imaging or detecting biomolecules in research settings .

Studies on Azido-PEG1-methylamine focus on its interaction capabilities:

  • Alkyne Conjugation: Its azide functionality allows it to react with a variety of alkyne-containing compounds, forming stable triazole linkages.
  • Biomolecule Labeling: The methylamine group facilitates the attachment of various biomolecules, enhancing their stability and solubility in biological systems .

These interactions are vital for developing targeted therapies and diagnostic tools.

Similar Compounds: Comparison

Several compounds are structurally similar to Azido-PEG1-methylamine, each offering unique properties:

Compound NameFunctional GroupsKey Features
Azido-PEG2-methylamineAzide, MethylamineLonger PEG chain enhances solubility.
Azido-PEG-carboxylic acidAzide, Carboxylic AcidOffers different reactivity profiles.
Azido-PEG-NHS esterAzide, N-HydroxysuccinimideUseful for protein labeling via amide bond formation.
Azido-PEG-biotinAzide, BiotinEnables affinity purification techniques.
Azido-PEG-silaneAzide, SilaneUsed for surface modifications in materials science.

Azido-PEG1-methylamine stands out due to its dual reactivity (azide and methylamine), making it versatile for both click chemistry and traditional bioconjugation approaches.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

144.1011

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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